REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[CH:6]=1)C=C.C(OCC)(=O)C.C(N(CC)[C:22]1[CH:27]=CC=C[CH:23]=1)C>>[CH2:27]([C:10]1[C:9]([CH3:11])=[CH:8][C:7]([CH3:12])=[CH:6][C:5]=1[OH:4])[CH:22]=[CH2:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC(=CC(=C1)C)C
|
Name
|
Example 214
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under argon atmosphere at 210° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture was washed with hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated brine, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 7:3)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C=C1C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 938 mg | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |